(2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone
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Overview
Description
(2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone: is an organic compound that features a brominated phenyl ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 5-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 2-position.
Pyrrolidine Introduction: The brominated intermediate is then reacted with 3-phenylpyrrolidine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and protein-ligand binding.
Drug Development: It may serve as a lead compound in the development of new pharmaceuticals.
Medicine:
Therapeutic Agents:
Diagnostic Tools: It may be used in the design of diagnostic probes for imaging and detection of biological targets.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceutical Production: It may be employed in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which (2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- (2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- (2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone
Uniqueness:
- Structural Features: The presence of both a brominated phenyl ring and a pyrrolidine moiety makes this compound unique compared to other similar compounds.
- Reactivity: The bromine atom in the phenyl ring provides a site for various substitution reactions, allowing for the introduction of different functional groups.
- Applications: The compound’s unique structure and reactivity make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-22-15-7-8-17(19)16(11-15)18(21)20-10-9-14(12-20)13-5-3-2-4-6-13/h2-8,11,14H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPJBYILSKQCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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